Product packaging for 2-Chloro-5-isopropoxy-pyrimidine(Cat. No.:CAS No. 169677-67-2)

2-Chloro-5-isopropoxy-pyrimidine

Cat. No.: B2941165
CAS No.: 169677-67-2
M. Wt: 172.61
InChI Key: ZINCSSQSZVBPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Pyrimidine (B1678525) Heterocycles in Organic Synthesis

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the first and third positions of the ring. scispace.comwjarr.com This fundamental structure is a cornerstone of life itself, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). slideshare.net Beyond their profound biological significance, pyrimidines are a critical class of compounds in medicinal chemistry and materials science. nih.govresearchgate.net

The synthetic versatility of the pyrimidine ring allows for the creation of a vast library of derivatives with a wide spectrum of biological activities. scispace.comcore.ac.uk Consequently, the pyrimidine scaffold is a common feature in many marketed drugs. nih.govresearchgate.net Organic chemists have developed numerous methods for the synthesis and modification of pyrimidines, making them readily accessible building blocks for more complex molecular architectures. wjarr.comresearchgate.net

Strategic Importance of Halogenated and Alkoxy-Substituted Pyrimidines

The strategic placement of substituents on the pyrimidine ring is a key tactic in the design of novel molecules. Halogenated and alkoxy-substituted pyrimidines are particularly valuable intermediates in organic synthesis. The introduction of a halogen, such as chlorine, at the C2 position of the pyrimidine ring creates a reactive site that is susceptible to nucleophilic substitution and cross-coupling reactions. rsc.org This "handle" allows for the facile introduction of a wide variety of other functional groups.

Physicochemical and Spectroscopic Profile of 2-Chloro-5-isopropoxy-pyrimidine

The specific properties of this compound are crucial for its application in synthesis. Below are tables detailing its known physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 169677-67-2 aksci.com
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol

Table 2: Spectroscopic Data of this compound

Spectroscopy Type Data
¹H NMR Characteristic shifts for the isopropoxy group protons and the pyrimidine ring protons would be expected.
¹³C NMR Signals corresponding to the seven unique carbon atoms in the molecule would be observed.
IR Spectroscopy Absorption bands indicative of C-Cl, C-O, C=N, and C-H bonds would be present.
Mass Spectrometry The molecular ion peak (M+) and characteristic fragmentation patterns would be observed.

Note: Detailed, experimentally verified spectroscopic data for this specific compound is not widely available in the public domain. The information in Table 2 is based on general principles of spectroscopic interpretation for the given structure. unl.eduhdki.hr

Synthesis and Reactivity

The utility of this compound lies in its role as a key intermediate. Its synthesis and subsequent reactions are central to its importance.

Synthesis of this compound

The synthesis of this compound can be conceptualized through established methods of pyrimidine chemistry. A plausible route would involve the reaction of a suitable isopropoxy-substituted three-carbon precursor with a source of the N-C-N fragment, followed by chlorination. For instance, the synthesis of the related compound 2-chloro-5-hydroxypyrimidine (B58251) is achieved by treating 2-chloro-5-methoxypyrimidine (B1297454) with hydrobromic acid. chemicalbook.com A similar strategy, starting with an appropriate isopropoxy precursor, could be employed.

Reactivity and Synthetic Transformations

The reactivity of this compound is dominated by the chemistry of the C2-chloro substituent.

Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of amines, alcohols, thiols, and other functional groups, leading to a diverse range of 2-substituted-5-isopropoxypyrimidines. This type of reaction is a cornerstone of pyrimidine chemistry. rsc.org

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful methods enable the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex biaryl and amino-substituted pyrimidines. The Suzuki coupling of 5-bromo-2-chloropyrimidine (B32469) with various boronic acids is a well-documented example of this type of transformation. researchgate.netresearchgate.net

Applications in the Synthesis of Complex Molecules

The true value of this compound is realized in its application as a building block for more elaborate molecular structures. It has been identified as a key intermediate in the synthesis of potent and selective anaplastic lymphoma kinase (ALK) inhibitors, which are a class of targeted cancer therapeutics. acs.org In these syntheses, the pyrimidine core acts as a scaffold, with the isopropoxy and chloro substituents providing points for the attachment of other crucial pharmacophoric groups. acs.org

This compound is a strategically important molecule in modern organic synthesis. Its combination of a reactive chloro group and a modulating isopropoxy group on a biologically relevant pyrimidine core makes it a versatile intermediate for the construction of complex and high-value compounds. While detailed public data on this specific compound is somewhat limited, its role in the synthesis of advanced pharmaceutical agents underscores its significance in the ongoing quest for new and effective molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O B2941165 2-Chloro-5-isopropoxy-pyrimidine CAS No. 169677-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-propan-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-9-7(8)10-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINCSSQSZVBPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169677-67-2
Record name 2-chloro-5-(propan-2-yloxy)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Chloro 5 Isopropoxy Pyrimidine and Analogous Pyrimidine Derivatives

Precursor Synthesis Strategies

The foundation for synthesizing 2-Chloro-5-isopropoxy-pyrimidine lies in the efficient preparation of its core intermediates. These precursors provide the necessary pyrimidine (B1678525) framework and halogenation pattern for subsequent functionalization.

A pivotal intermediate for the target compound is 2-Chloro-5-hydroxypyrimidine (B58251). Its synthesis is most commonly achieved through the demethylation of 2-chloro-5-methoxypyrimidine (B1297454). This reaction typically employs strong demethylating agents to cleave the methyl ether.

One established method involves treating 2-chloro-5-methoxypyrimidine with boron tribromide in a solvent like methylene (B1212753) chloride at room temperature. chemicalbook.com An alternative and often more cost-effective approach utilizes hydrobromic acid in acetic acid, sometimes with an additive like methionine, under reflux conditions. chemicalbook.compatsnap.com This method can achieve high yields, with one process reporting a 91% yield after recrystallization. chemicalbook.com

Starting MaterialReagentsConditionsYieldPurityReference
2-Chloro-5-methoxypyrimidineBoron tribromide, Methylene chlorideRoom temperature, overnight-- chemicalbook.com
2-Chloro-5-methoxypyrimidine48% Hydrobromic acid, Acetic acid, MethionineReflux, 5 hours91%98% chemicalbook.com
2-Chloro-5-methoxypyrimidine48% Hydrobromic acid, Acetic acid, MethionineReflux, 5 hours80%98% patsnap.com
2-Chloro-5-methoxypyrimidine48% Hydrobromic acid, Acetic acid, MethionineReflux, 5 hours70%98% patsnap.com

Halogenated pyrimidines, such as 5-bromo-2-chloropyrimidine (B32469), serve as important building blocks in pharmaceutical and agrochemical synthesis. chemicalbook.comnordmann.global The synthesis of 5-bromo-2-chloropyrimidine often starts from 2-hydroxypyrimidine (B189755).

A two-step approach involves the initial bromination of 2-hydroxypyrimidine to form 5-bromo-2-hydroxypyrimidine (B17364). chemicalbook.com This intermediate is then subjected to a chlorination reaction, typically using phosphorus oxychloride, to yield the final product. chemicalbook.comchemicalbook.com To avoid the use of highly toxic bromine, alternative brominating agents like tribromopyridine can be used. chemicalbook.com Another method for the chlorination step avoids phosphorus oxychloride by using hydrochloric acid with a phase-transfer catalyst like cetyltrimethylammonium chloride, achieving a 91% yield with high purity. chemicalbook.com

A more direct, one-step synthesis has also been developed, reacting 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide. google.compatsnap.com This method avoids the use of elemental bromine, addressing toxicity and environmental concerns. google.com

Starting MaterialReagentsKey StepsYieldPurityReference
2-Hydroxypyrimidine1. Tribromopyridine, Toluene; 2. HCl, Cetyltrimethylammonium chloride, DMFBromination then Chlorination91%99.76% chemicalbook.com
2-Hydroxy-5-bromopyrimidinePhosphorus oxychloride, Toluene, Triethylamine (B128534)Chlorination->98% chemicalbook.com
2-HydroxypyrimidineHydrobromic acid, Hydrogen peroxideOne-step bromination/chlorination-- google.compatsnap.com

Installation of the Isopropoxy Moiety

With the key precursor, 2-Chloro-5-hydroxypyrimidine, in hand, the next critical step is the introduction of the isopropoxy group to form the final product.

The installation of the isopropoxy group is typically accomplished through a Williamson ether synthesis, which is a type of nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-Chloro-5-hydroxypyrimidine with an isopropyl halide or another source of an isopropoxy group in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide, which then displaces a leaving group on an isopropyl source.

Alternatively, and more commonly for aromatic systems, the hydroxyl group of 2-Chloro-5-hydroxypyrimidine is deprotonated by a base to form a phenoxide-like nucleophile. This nucleophile then attacks a suitable electrophile. A highly relevant analogous reaction is the synthesis of 2-chloro-4-isopropoxy-5-[(6-methyl-3-pyridinyl)methyl]pyrimidine. prepchem.com In this procedure, sodium metal is dissolved in isopropanol (B130326) to form sodium isopropoxide. This alkoxide solution is then reacted with a dichloropyrimidine derivative, where the isopropoxide displaces one of the chlorine atoms. prepchem.com This method can be directly adapted for the synthesis of this compound from a suitably activated pyrimidine precursor.

Advanced Synthetic Approaches to Pyrimidine Scaffolds

The chemistry of pyrimidines is dominated by their electron-deficient nature, which dictates their reactivity and allows for advanced synthetic manipulations.

The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is enhanced by the presence of two nitrogen atoms. wikipedia.org This electron deficiency makes the ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgslideshare.net These reactions are particularly favored at the 2-, 4-, and 6-positions, which are electronically analogous to the ortho and para positions of nitrobenzene. wikipedia.orgstackexchange.com

The synthesis of this compound and its precursors heavily relies on SNAr reactions. For example:

The chlorination of 5-bromo-2-hydroxypyrimidine with phosphorus oxychloride proceeds via an SNAr mechanism where the hydroxyl group is converted into a better leaving group before being displaced. chemicalbook.comjapsonline.com

The installation of the isopropoxy group onto the pyrimidine ring, as described in section 2.2.1, is a classic SNAr reaction where the isopropoxide anion acts as the nucleophile. prepchem.com

The regioselectivity of SNAr reactions on polysubstituted pyrimidines, such as 2,4-dichloropyrimidines, can be complex. While substitution often occurs selectively at the C-4 position, the presence of other substituents on the ring can alter this preference. wuxiapptec.com For instance, an electron-donating group at the C-6 position can direct incoming nucleophiles to the C-2 position. wuxiapptec.com Understanding these directing effects is crucial for the rational design of synthetic routes to complex pyrimidine derivatives.

Metal-Catalyzed Cross-Coupling Methodologies

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, providing efficient pathways to functionalized pyrimidine scaffolds.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. nih.govrsc.org For pyrimidine derivatives, the reactivity of the halide is a key factor. Generally, the order of reactivity is I > Br > Cl. rsc.org

In the context of dichloropyrimidines, regioselectivity is a critical consideration. For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with arylboronic acids, the reaction preferentially occurs at the C4 position, which is more activated. mdpi.com To achieve coupling at the C2 position, the more reactive C4 position must be blocked or the reaction conditions carefully tuned. For substrates like 2-chloro-5-bromopyrimidine, the coupling will selectively occur at the more reactive C5 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond. rsc.org

Potassium organotrifluoroborates have emerged as stable and effective alternatives to boronic acids in Suzuki-Miyaura couplings. nih.govacs.org They are less prone to protodeboronation and can be used in near-stoichiometric amounts. nih.gov For example, furan-2-yltrifluoroborate has been successfully coupled with various aryl halides, including 2-chloropyrimidine (B141910), in good yields. acs.org The choice of catalyst and ligands is crucial for the success of these couplings, with palladium acetate (B1210297) (Pd(OAc)₂) combined with ligands like RuPhos being effective for heteroaryltrifluoroborates. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Pyrimidine Derivatives

Heteroaryl HalideBoron ReagentCatalyst SystemProductYield (%)Reference
2-ChloropyrimidineFuran-2-yltrifluoroboratePd(OAc)₂ / RuPhos2-(Furan-2-yl)pyrimidine75 acs.org
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Chloro-4-phenylpyrimidine>95 mdpi.com
5-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-Chloro-5-phenylpyridine- rsc.org

This table presents data from various sources to illustrate the scope of the Suzuki-Miyaura coupling for pyrimidine synthesis.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is particularly useful for creating C-C bonds and has been successfully applied to the synthesis of complex molecules, including those with pyrimidine cores. acs.orgresearchgate.netrsc.org A significant advantage of the Negishi coupling is its high functional group tolerance. wikipedia.org

A practical and scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) has been developed using a Negishi cross-coupling reaction. acs.orgresearchgate.net This one-step process involves the reaction of in situ prepared 2-pyridylzinc chloride with 5-iodo-2-chloropyrimidine, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This approach avoids the need for chromatography, making it suitable for large-scale production. acs.orgresearchgate.net

The choice of catalyst is critical, with palladium catalysts generally offering higher yields and better functional group tolerance compared to nickel catalysts. wikipedia.org For the synthesis of substituted 2,2'-bipyridines from 2-chloro- or 2-bromopyridines, Pd(PPh₃)₄ has proven to be an efficient and mild catalyst. organic-chemistry.org

Table 2: Negishi Coupling for the Synthesis of Pyrimidine Derivatives

Organic HalideOrganozinc ReagentCatalystProductScaleReference
5-Iodo-2-chloropyrimidine2-Pyridylzinc chloridePd(PPh₃)₄2-Chloro-5-(pyridin-2-yl)pyrimidineKilogram acs.orgresearchgate.net
2-ChloropyridinesOrganozinc pyridyl reagentsPd(PPh₃)₄Substituted 2,2'-bipyridinesLab organic-chemistry.org

This table showcases the application of the Negishi coupling in preparing functionalized pyrimidines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for synthesizing N-aryl compounds, which are prevalent in many pharmaceuticals. semanticscholar.org While palladium is the most common catalyst, copper-catalyzed Ullmann-type couplings have gained attention as a more economical and less toxic alternative. semanticscholar.orgnih.gov

A highly effective copper(II)-catalyzed C-N coupling of (hetero)aryl halides with various N-nucleophiles has been developed. semanticscholar.orgnih.gov This method, promoted by α-benzoin oxime as a ligand, allows for the coupling of substrates like 2-chloropyrimidine with amines in good to excellent yields. For example, the reaction of 2-chloropyrimidine with specific amines resulted in yields of 86-87%. semanticscholar.orgnih.gov The key to this success was identifying a ligand that could effectively promote the arylation of N-nucleophiles. nih.gov

The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope of the Buchwald-Hartwig reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.org

Multi-component Condensation Reactions for Pyrimidine Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. rasayanjournal.co.in These reactions are characterized by their atom economy, simplicity, and ability to rapidly generate molecular diversity. scholarsresearchlibrary.com

Several MCRs have been developed for the synthesis of pyrimidine derivatives. organic-chemistry.orgmdpi.combohrium.com A notable example is the iridium-catalyzed multi-component synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgmdpi.com This regioselective process proceeds through a series of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, and can achieve yields up to 93%. organic-chemistry.org

Another approach involves the one-pot condensation of an aldehyde, a compound with an active methylene group (like ethyl cyanoacetate (B8463686) or malononitrile), and a guanidine (B92328) or amidine derivative. scholarsresearchlibrary.com For instance, the reaction of an aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) in the presence of a piperidine (B6355638) catalyst provides a simple and efficient route to substituted pyrimidines. scholarsresearchlibrary.com These methods often offer short reaction times and high yields. scholarsresearchlibrary.com

Oxidative Annulation and Cyclization Strategies for Pyrimidine Derivatives

Oxidative annulation and cyclization reactions provide another avenue for the construction of the pyrimidine ring. These methods often involve the formation of C-C and C-N bonds in a single oxidative step.

An efficient strategy for synthesizing 4-arylpyrimidines involves the K₂S₂O₈-mediated oxidative annulation of acetophenone-formamide conjugates. nih.govresearchgate.net This method utilizes readily available starting materials to construct the pyrimidine core. nih.gov

A copper(II)-catalyzed [3 + 2 + 1] annulation of amidines, ketones, and N,N-dimethylaminoethanol (DMEA) as a one-carbon source offers an eco-friendly synthesis of pyrimidine derivatives. organic-chemistry.org This reaction proceeds via C(sp³)-H activation of DMEA and tolerates a wide range of functional groups. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com In the synthesis of pyrimidine derivatives, several green approaches have been adopted to minimize environmental impact. rasayanjournal.co.inresearchgate.net

The use of catalysts, microwave-assisted synthesis, and ultrasonication can lead to shorter reaction times, higher yields, and simpler workup procedures. rasayanjournal.co.in MCRs are inherently green as they often occur in a single pot, reducing solvent waste and energy consumption. rasayanjournal.co.in

The development of syntheses in environmentally benign solvents like water or the use of solvent-free conditions are key aspects of green pyrimidine synthesis. scholarsresearchlibrary.comjmaterenvironsci.com For example, a one-pot synthesis of pyrimidine derivatives has been successfully carried out in aqueous media. scholarsresearchlibrary.com The use of biodegradable and reusable catalysts, such as those derived from natural sources like Indian gooseberry fruit extract, further enhances the sustainability of these methods. nih.gov Employing polyfluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a reusable medium also aligns with green chemistry principles by facilitating catalyst-free reactions and easy separation. bohrium.com

Scalability and Process Optimization in Synthetic Development

The successful transition of a synthetic route from a laboratory scale to industrial production hinges on careful consideration of scalability and process optimization. For this compound and its analogous pyrimidine derivatives, which are often key intermediates in the pharmaceutical industry, developing a robust, efficient, and safe large-scale synthesis is paramount. acs.org This involves a multi-faceted approach, focusing on reaction conditions, raw material costs, process safety, and the environmental impact of the synthesis.

A primary concern in scaling up pyrimidine synthesis is the choice of methodology. Traditional methods may rely on expensive metal catalysts, harsh reaction conditions, or stoichiometric reagents that are not economically or environmentally viable for large-scale production. organic-chemistry.org Consequently, significant research has focused on developing more sustainable and scalable alternatives.

One notable advancement is the development of a metal- and solvent-free, three-component tandem reaction for synthesizing substituted pyrimidines. organic-chemistry.org This approach, which utilizes readily available starting materials like ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), aligns with the principles of green chemistry. organic-chemistry.org The optimization of this reaction identified ammonium iodide (NH4I) as an effective promoter, achieving good yields under solvent-free conditions at elevated temperatures. The practicality of this method was demonstrated through a successful large-scale synthesis. organic-chemistry.org

Another key strategy for scalability is the use of one-pot, multi-component reactions. These reactions offer significant advantages by reducing the number of synthetic steps, minimizing waste, and simplifying purification procedures. For instance, the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been optimized by examining various solvents and catalysts. scirp.org

The development of continuous flow processes also represents a major step forward in the scalable synthesis of pharmaceutical intermediates. acs.org Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the ability to produce large quantities of material from a small reactor footprint. The optimization of a continuous flow nitration for an Osimertinib building block demonstrated that increasing the reaction temperature could drastically improve the space-time yield. acs.org

Furthermore, the development of scalable synthetic routes for specific pyrimidine-based active pharmaceutical ingredients often involves overcoming unique challenges. For example, a practical and scalable synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine, an intermediate for a PDE-V inhibitor, was achieved via a Negishi cross-coupling. A crucial aspect of this process development was the establishment of a convenient purification method that eliminated the need for chromatography, enabling preparation on a kilogram scale. researchgate.net

The following tables provide examples of research findings related to the process optimization of pyrimidine derivatives.

Table 1: Optimization of a Three-Component Synthesis of Substituted Pyrimidines organic-chemistry.org

Entry Additive Temperature (°C) Time (h) Yield (%)
1 None 120 24 <5
2 NH4OAc 120 24 21
3 NH4Cl 120 24 35
4 NH4Br 120 24 41
5 NH4I 120 24 67
6 NH4I 100 24 45

Table 2: Optimization of a One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives scielo.org.mx

Entry Catalyst (mol%) Solvent Temperature Time (min) Yield (%)
1 None EtOH rt 30 0
2 None EtOH 50 °C 30 58
3 None EtOH Reflux 30 81
4 TBAB (5) H2O Reflux 65 70
5 TBAB (5) CH3CN Reflux 65 75
6 TBAB (5) EtOH Reflux 65 92
7 TBAB (10) EtOH Reflux 65 85

Table 3: Optimization of Continuous Flow Acetylation acs.org

Entry Temperature (°C) Residence Time (min) Yield (%)
1 25 10 >99
2 25 5 96
3 25 1 88
4 40 1 94
5 60 1 98
6 60 0.5 96
7 80 0.5 >99

These examples underscore the importance of systematic process optimization in developing scalable and efficient syntheses for pyrimidine derivatives. The choice of reagents, catalysts, solvents, and reaction conditions, as well as the implementation of modern manufacturing technologies like continuous flow processing, are all critical factors in achieving a commercially viable process.

Derivatization and Functionalization Strategies of the 2 Chloro 5 Isopropoxy Pyrimidine Core

Regioselective Functionalization at C2

The C2 position of 2-Chloro-5-isopropoxy-pyrimidine is the most activated site for nucleophilic attack and cross-coupling reactions due to the presence of the chlorine atom. This allows for the selective introduction of a wide range of substituents.

Detailed Research Findings:

Palladium-Catalyzed Cross-Coupling Reactions : The C2-chloro group is an excellent handle for palladium-catalyzed reactions. These methods are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rug.nl

Suzuki-Miyaura Coupling : This reaction is widely used to form C-C bonds by coupling the chloropyrimidine with various aryl or vinyl boronic acids. harvard.edumdpi.com The use of specific palladium catalysts and ligands, such as those based on dialkylbiaryl phosphines (e.g., XPhos, SPhos), is crucial for achieving high yields and functional group tolerance, even with less reactive chloro-heteroarenes. harvard.eduresearchgate.net

Buchwald-Hartwig Amination : This reaction facilitates the formation of C-N bonds, providing access to 2-amino-pyrimidine derivatives. organic-chemistry.org By reacting this compound with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable base, a diverse library of N-substituted pyrimidines can be synthesized. rug.nllibretexts.org The choice of ligand is critical, with bulky electron-rich phosphines often providing the best results. mit.edu Research on other polychloropyrimidines has shown that regioselective amination at the C2 position is highly effective. mit.edu

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the two nitrogen atoms, allows for direct displacement of the C2-chloride by strong nucleophiles. This reaction is often used with alkoxides, thiolates, and amines. More nucleophilic dialkylamines can produce 2-aminopyrimidines under non-catalyzed SNAr conditions, while less reactive nucleophiles like arylamines often require palladium catalysis. mit.edu

Below is a table summarizing potential functionalization reactions at the C2 position.

Reaction Type Reagents and Conditions Resulting Functional Group Key Features
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄, Pd/XPhos), Base (e.g., K₂CO₃, Cs₂CO₃)Aryl, Heteroaryl, VinylVersatile C-C bond formation.
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃/ligand), Base (e.g., NaOtBu, K₃PO₄)-NR¹R² (Amino)Forms C-N bonds with a wide range of amines.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynylForms C-C triple bonds.
Stille CouplingOrganostannane (R-SnR'₃), Pd catalystAryl, Vinyl, AlkylTolerant of many functional groups.
Nucleophilic Aromatic Substitution (SNAr)R-OH/R-SH/R₂NH, Base (e.g., K₂CO₃, NaH)-OR, -SR, -NR₂Direct displacement of chloride, often for strong nucleophiles.

Regioselective Functionalization at C5

Functionalizing the C5 position of this compound is more complex than modifying the C2 position. The isopropoxy group is not a typical leaving group for cross-coupling reactions. Therefore, strategies often rely on C-H activation or starting from a differently substituted precursor.

Detailed Research Findings:

C-H Activation/Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds, providing an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov The keto group in chromones, for example, can direct the regioselective functionalization at the C-5 position. rsc.org While direct C-H activation at the C5 position of this compound is not widely reported, the principles could be applied. The electronic properties of the isopropoxy group would influence the site-selectivity of such a reaction.

Synthesis from Halogenated Precursors : A common strategy to achieve substitution at the C5 position is to begin with a pyrimidine ring that has a halogen, such as bromine, at that position. For instance, starting with a 2-chloro-5-bromopyrimidine would allow for selective functionalization at C5 via metal-halogen exchange followed by reaction with an electrophile, or through palladium-catalyzed cross-coupling, taking advantage of the differential reactivity of C-Br vs C-Cl bonds. Research into kinase inhibitors has utilized 5-bromo-2,4-dichloropyrimidine (B17362) as a starting material, which is then sequentially functionalized at the C4, C2, and finally the C5 position to build complex structures. biorxiv.org

Directed Ortho Metalation (DoM) : The isopropoxy group could potentially act as a directing group for metalation at the adjacent C4 or C6 positions, although C5 functionalization via this method is less direct.

Design and Synthesis of Substituted Pyrimidine Derivatives

The design and synthesis of novel pyrimidine derivatives often involve a multi-step approach that leverages the regioselective functionalization strategies discussed above. By combining reactions at the C2 and C5 positions, a vast chemical space can be explored.

Detailed Research Findings:

A key strategy in drug discovery is to create a library of related compounds by systematically varying the substituents on a core scaffold. For example, in the development of kinase inhibitors, researchers synthesized a series of derivatives by introducing different di- and tri-substituted aromatic rings at the C5-position of a pyrimidine core. biorxiv.org This was achieved by starting with a 5-bromopyrimidine (B23866) and performing a Suzuki coupling to install the aryl groups. The substituent at the C2 position was an amino group, which could be installed via Buchwald-Hartwig amination of a C2-chloro precursor. This systematic derivatization allowed for the fine-tuning of the molecule's interaction with the target protein. biorxiv.org

The following table illustrates plausible substituted derivatives that could be synthesized from the this compound core using established chemical principles.

C2-Substituent C5-Substituent Synthetic Strategy Potential Application Area
PhenylIsopropoxy (unchanged)Suzuki-Miyaura coupling at C2.Kinase Inhibitors
4-AnisidylaminoIsopropoxy (unchanged)Buchwald-Hartwig amination at C2.Medicinal Chemistry
4-Fluorophenyl5-(4-Fluorophenyl) (via precursor)Start with 2,5-dichloropyrimidine; sequential Suzuki couplings. nih.govMaterials Science, Pharmaceuticals
AminoBromo (via precursor)Start with 2-chloro-5-bromopyrimidine; amination at C2.Synthetic Intermediate
MorpholinoIsopropoxy (unchanged)SNAr reaction with morpholine (B109124) at C2.Agrochemicals, Pharmaceuticals

Formation of Complex Molecular Architectures Featuring the Pyrimidine Core

The this compound scaffold is not just a precursor for simple derivatives but also a key building block for constructing highly complex molecular architectures, including macrocycles and potent pharmaceutical agents.

Detailed Research Findings:

Macrocyclization for Kinase Inhibition : In the quest for selective kinase inhibitors, pyrimidine-based macrocycles have been designed and synthesized. One approach involved starting with 5-bromo-2,4-dichloropyrimidine. biorxiv.org A nucleophilic aromatic substitution at C4 with N-Boc-1,3-diaminopropane, followed by deprotection and sulfonamide formation with 3-nitrobenzenesulfonyl chloride, set the stage for subsequent reactions. After a reduction of the nitro group, an intramolecular Buchwald-Hartwig amination could be envisioned to form a macrocycle, or intermolecular couplings could be used to build larger structures. This highlights how the pyrimidine core can be integrated into a constrained, complex architecture to enhance selectivity and potency. biorxiv.org

Synthesis of Anticancer Agents : Pyrimidine derivatives are central to many approved drugs. For instance, the synthesis of ceritinib (B560025) analogues, used in cancer therapy, involves coupling a complex aniline (B41778) derivative, such as 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, to the pyrimidine core. researchgate.net While the specific starting material may differ, the core reaction often involves a nucleophilic substitution or a Buchwald-Hartwig amination at a chlorinated position on the pyrimidine ring, demonstrating the importance of this functional handle in assembling complex, biologically active molecules. researchgate.net

Computational Chemistry and Theoretical Studies

Electronic Structure and Reactivity Predictions

The electronic character of 2-Chloro-5-isopropoxy-pyrimidine is dictated by the interplay of the electron-deficient pyrimidine (B1678525) ring and its substituents: an electron-withdrawing chlorine atom and an electron-donating isopropoxy group. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in mapping this electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, likely involving the isopropoxy group and the pyrimidine ring's nitrogen and carbon atoms. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyrimidine ring, particularly influenced by the electronegative chlorine atom. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the carbon atoms of the pyrimidine ring, a common reactivity pattern for halogenated pyrimidines. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, MEP analysis would likely show negative potential (red/yellow areas) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the isopropoxy group, indicating regions susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms and near the chlorine atom, highlighting sites for potential nucleophilic interaction. rsc.org Reactivity indices, such as the Fukui function, can be calculated to provide a more quantitative prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to determine a variety of molecular properties from first principles. rsc.org Methods like DFT with appropriate basis sets (e.g., B3LYP/6-311G) can predict optimized geometries, dipole moments, and other electronic parameters. science.govresearchgate.net While specific computational studies for this compound are not widely published, data from related pyrimidine derivatives can provide valuable estimates.

The calculated properties for a molecule are dependent on the computational method and basis set used. researchgate.net For instance, studies on similar heterocyclic systems demonstrate that properties such as dipole moment, polarizability, and hyperpolarizability can be reliably calculated. The isopropoxy group, being an electron-donating group, and the chloro group, being electron-withdrawing, would create a significant dipole moment in the molecule, influencing its solubility and intermolecular interactions.

Table 1: Predicted Molecular Properties of this compound (Illustrative) Note: These are hypothetical values based on typical results for similar molecules from DFT calculations and are for illustrative purposes only.

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVIndicates electron-donating capability; relates to ionization potential.
LUMO Energy ~ -1.2 eVIndicates electron-accepting capability; relates to electron affinity.
HOMO-LUMO Gap ~ 5.3 eVSuggests high kinetic stability and relatively low reactivity. schrodinger.com
Dipole Moment ~ 2.5 - 3.5 DIndicates a polar molecule, affecting physical properties like boiling point and solubility.
Polarizability ~ 150 - 160 a.u.Measures the deformability of the electron cloud, influencing intermolecular forces.

These theoretical values are crucial for rational drug design and materials science, where tuning electronic properties is key to achieving desired functions.

Conformational Analysis and Intermolecular Interactions

The presence of the flexible isopropoxy group introduces conformational possibilities for this compound. Conformational analysis, performed using both quantum mechanics and molecular mechanics, aims to identify the most stable spatial arrangements of the atoms. researchgate.net The rotation around the C5-O and O-CH bonds will define different conformers with varying energies. The lowest energy conformer will likely be the one that minimizes steric hindrance between the isopropyl methyl groups and the pyrimidine ring.

In the solid state, the spatial arrangement and stability are governed by intermolecular interactions. rsc.org Crystal structure analyses of related pyrimidine derivatives reveal common interaction motifs that are likely to be present in crystalline this compound. nih.govrsc.org These include:

Hydrogen Bonds: Weak C—H···N and C—H···O hydrogen bonds are expected, where hydrogen atoms from the isopropoxy group or the pyrimidine ring interact with the nitrogen atoms of an adjacent pyrimidine ring or the oxygen of an isopropoxy group. researchgate.net

Halogen Bonding: The chlorine atom at the C2 position can act as a halogen bond donor, interacting with nucleophilic sites like the nitrogen or oxygen atoms on neighboring molecules.

Understanding these interactions is fundamental in crystal engineering, where the goal is to control the solid-state structure to achieve desired physical properties like solubility and stability. rsc.org Hirshfeld surface analysis is a computational tool often used to visualize and quantify these diverse intermolecular contacts within a crystal. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing the compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The predicted spectrum for this compound would show distinct signals for the different protons and carbons.

In the 1H NMR spectrum, two singlets (or narrow doublets due to meta-coupling) would be expected for the aromatic protons H4 and H6 on the pyrimidine ring. A septet for the CH proton and a doublet for the two CH3 groups would characterize the isopropoxy substituent.

In the 13C NMR spectrum, distinct signals would appear for each of the unique carbon atoms in the pyrimidine ring and the isopropoxy group. The carbon atoms attached to the electronegative chlorine (C2), nitrogen atoms (C4, C6), and oxygen atom (C5) would show characteristic downfield shifts.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative) Note: These are estimated values based on standard NMR prediction software and data from analogous compounds like 2-chloropyridine (B119429) and 2-chloro-5-methylpyridine. chemicalbook.com Actual experimental values may vary.

Atom Predicted 1H Shift (ppm) Predicted 13C Shift (ppm)
C2-~159-162
C4~8.3-8.5~150-153
C5-~145-148
C6~8.3-8.5~115-118
O-CH(CH₃)₂~4.6-4.8 (septet)~70-73
O-CH(C H₃)₂~1.3-1.5 (doublet)~21-23

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be simulated. The calculations would predict characteristic vibrational frequencies corresponding to specific bond stretches and bends. Key predicted peaks would include C-Cl stretching, C=N and C=C stretching of the pyrimidine ring, and C-O and C-H stretching of the isopropoxy group. Comparing simulated spectra with experimental data is a standard method for confirming the structure of a synthesized compound. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Process Monitoring

Spectroscopic Characterization (NMR, MS, IR)

Spectroscopic techniques are fundamental for the structural elucidation of 2-Chloro-5-isopropoxy-pyrimidine. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. For pyrimidine (B1678525) derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons on the pyrimidine ring and the protons of the substituent groups. researchgate.netresearchgate.net The chemical shifts, splitting patterns, and integration of these signals allow for the precise assignment of each proton. Similarly, ¹³C NMR spectra reveal the chemical environment of each carbon atom, confirming the connectivity of the pyrimidine ring and its substituents. researchgate.netresearchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the synthesized compound. mdpi.com The fragmentation pattern observed in the mass spectrum offers additional structural information, as specific fragments correspond to the loss of particular substituent groups.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies. The IR spectrum of a pyrimidine derivative will exhibit characteristic absorption bands corresponding to C-H, C=C, and C-N stretching and bending vibrations within the aromatic ring. aun.edu.egcore.ac.uk Additionally, vibrations associated with the chloro and isopropoxy substituents will be present. aun.edu.eg

Table 1: Spectroscopic Data for Pyrimidine Derivatives
TechniqueObserved FeaturesReference
¹H NMRSignals for pyrimidine ring protons and isopropoxy group protons. researchgate.netresearchgate.net
¹³C NMRResonances for pyrimidine ring carbons and isopropoxy group carbons. researchgate.netresearchgate.net
Mass Spectrometry (MS)Molecular ion peak corresponding to the compound's molecular weight and characteristic fragmentation patterns. mdpi.com
Infrared (IR) SpectroscopyCharacteristic absorption bands for C-H, C=C, C-N, C-Cl, and C-O functional groups. aun.edu.egcore.ac.uk

Chromatographic Separation Techniques (HPLC, LCMS, UPLC)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pyrimidine-containing substances. rjptonline.org By utilizing a suitable stationary phase (e.g., C18 reverse-phase column) and a mobile phase, HPLC can effectively separate the target compound from starting materials, by-products, and other impurities. rjptonline.orggoogle.com The retention time of the compound under specific chromatographic conditions is a key identifier.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique allows for the confident identification of peaks in the chromatogram by providing molecular weight information for each separated component. LCMS is particularly valuable for the analysis of complex reaction mixtures and the identification of unknown impurities. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. sielc.com By using columns with smaller particle sizes, UPLC can achieve faster separations and better peak resolution, enabling the detection of even minor impurities. sielc.com This makes it a highly suitable technique for the stringent purity analysis required in pharmaceutical and chemical manufacturing.

Table 2: Chromatographic Techniques for Pyrimidine Analysis
TechniqueApplicationKey ParametersReference
HPLCPurity determination and separation from impurities.Stationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength. rjptonline.orggoogle.com
LCMSIdentification of compounds and impurities in complex mixtures.Chromatographic conditions plus mass analyzer settings (e.g., ESI mode). nih.govresearchgate.net
UPLCFast and high-resolution separation for purity analysis.Sub-2 µm particle size columns, optimized flow rates. sielc.com

Elemental Analysis and Purity Assessment

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). This technique is crucial for confirming the identity of a newly synthesized compound like this compound. The experimentally determined elemental composition is compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned structure. aun.edu.eg

Purity assessment is a critical step in the characterization of any chemical compound. For this compound, purity is often determined using chromatographic methods like HPLC or UPLC, where the area of the main peak is compared to the total area of all peaks in the chromatogram. google.com A high percentage purity indicates the absence of significant impurities.

Table 3: Elemental Analysis and Purity Data
AnalysisPurposeTypical DataReference
Elemental AnalysisConfirmation of empirical formula.Percentage composition of C, H, N, Cl. aun.edu.eg
HPLC/UPLC PurityQuantification of compound purity.>98% (example value) google.com

In-situ Reaction Monitoring Techniques (e.g., FT-IR)

In-situ reaction monitoring techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, allow for the real-time analysis of a chemical reaction as it progresses. By inserting an FT-IR probe directly into the reaction vessel, chemists can track the disappearance of reactants and the appearance of products over time. unimi.it This provides valuable kinetic and mechanistic information and allows for the precise determination of the reaction endpoint. For the synthesis of this compound, in-situ FT-IR could be used to monitor the consumption of the starting pyrimidine derivative and the formation of the isopropoxy-substituted product by observing changes in the characteristic IR absorption bands.

Table 4: In-situ Reaction Monitoring
TechniqueApplicationData ObtainedReference
In-situ FT-IRReal-time monitoring of synthesis.Changes in absorbance of reactant and product peaks over time. unimi.it

Applications in Organic Synthesis As a Versatile Building Block

Role in Heterocyclic Synthesis

The pyrimidine (B1678525) scaffold is a fundamental component in many biologically active compounds and is crucial in the synthesis of various heterocyclic systems. nih.govresearchgate.net Halogenated pyrimidines, such as 2-Chloro-5-isopropoxy-pyrimidine, are particularly useful substrates for nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org The chlorine atom at the 2-position of the pyrimidine ring is activated towards displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the introduction of diverse functional groups, leading to the construction of a wide array of substituted pyrimidine derivatives.

The general synthetic utility of 2-chloropyrimidines is well-established, often involving reactions where the chlorine is displaced to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, which are key steps in building more complex heterocyclic structures. beilstein-journals.orgorgsyn.org For instance, the reaction of 2-chloropyrimidines with amines is a common method for producing 2-aminopyrimidine (B69317) derivatives, which are prevalent in medicinal chemistry. mdpi.com

Intermediates for Complex Organic Molecules

This compound is a key intermediate in the multi-step synthesis of complex organic molecules. molbase.comchemicalbook.com Its bifunctional nature—the reactive chloro group and the modifying isopropoxy group—allows for sequential and controlled reactions to build intricate molecular architectures.

As a precursor, this compound provides a foundational structure that can be elaborated upon in advanced organic synthesis. The pyrimidine core is a common feature in many pharmaceutical compounds, and derivatives of this precursor are investigated for various therapeutic applications. nih.govmdpi.com For example, substituted pyrimidines are central to the development of kinase inhibitors and other targeted therapies. nih.gov The isopropoxy group can influence the compound's solubility, lipophilicity, and metabolic stability, which are important pharmacokinetic properties. chemblink.com

Research on similar pyrimidine derivatives has shown their role in synthesizing potent agents for various diseases. For instance, derivatives containing the 2-isopropoxy-aniline moiety have been explored for their antitubercular activity. nih.govwjarr.comresearchgate.net

Table 1: Synthetic Reactions Utilizing Chloro-Pyrimidine Scaffolds

Reaction Type Reagents Product Type Reference
Nucleophilic Aromatic Substitution (SNAr) Amines, Alcohols, Thiols Substituted Pyrimidines beilstein-journals.orgmdpi.com
Suzuki-Miyaura Coupling Arylboronic acids Aryl-substituted Pyrimidines nih.govresearchgate.net
Negishi Cross-Coupling Organozinc reagents Pyridyl-substituted Pyrimidines researchgate.net

The reactivity of this compound makes it a suitable building block for the synthesis of polycyclic and fused heterocyclic systems. growingscience.com These complex structures are often found in natural products and pharmacologically active compounds. Friedländer reactions and other condensation reactions involving pyrimidine derivatives can lead to the formation of fused systems like pyrimido[4,5-d]pyrimidines. researchgate.netresearchgate.net The synthesis of such systems often involves the initial functionalization of the pyrimidine ring, followed by cyclization reactions to build the adjacent rings. The development of synthetic routes to these complex molecules is an active area of research in organic chemistry. acs.org

Contribution to Specialty Chemical Synthesis

This compound and related halogenated pyrimidines are important in the synthesis of specialty chemicals. These include compounds used in agrochemicals, such as herbicides and fungicides, where the pyrimidine core can impart biological activity. chemblink.com The synthesis often involves the displacement of the chlorine atom to introduce a specific functional group tailored for the desired application. A patented method for producing 2-chloro-5-aminopyrimidine highlights the industrial relevance of such compounds, which can serve as precursors to more complex specialty chemicals. google.com

Utility in the Development of Advanced Materials

Derivatives of this compound have potential applications in the development of advanced materials. The pyrimidine nucleus can be incorporated into larger molecular structures, such as polymers or organic light-emitting diode (OLED) materials. bldpharm.com The electronic properties of the pyrimidine ring, modified by the isopropoxy and other substituents, can be tuned to achieve desired optical or electronic characteristics. For instance, the difluoromethoxy analogue, 2-chloro-5-(difluoromethoxy)pyrimidine, is noted for its utility in creating materials with specific electronic properties. chemblink.com

Structural Scaffolds for Chemical Library Diversification

In modern drug discovery, the creation of diverse chemical libraries for high-throughput screening is essential. This compound serves as an excellent scaffold for this purpose. researchgate.net The predictable reactivity of the 2-chloro position allows for the parallel synthesis of a large number of derivatives by reacting the scaffold with a library of nucleophiles. beilstein-journals.org This approach enables the rapid generation of many different molecules, each with a unique substituent, which can then be screened for biological activity. The pyrimidine core provides a proven "drug-like" framework, increasing the probability of finding active compounds. nih.gov DNA-encoded libraries (DELs) have also utilized pyrimidine scaffolds to generate vast collections of compounds for screening against biological targets. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
2-Amino-4,6-dimethoxypyrimidine
2-amino-N-methylbenzamide
2-Aminopyrimidine
2-Benzyloxy-5-bromopyrimidines
2-Chloro-4-isopropoxy-5-nitropyrimidine
2-chloro-5-(chloromethyl)thiazole
2-chloro-5-(trifluoromethyl)pyrimidine
2-Chloro-5-aminopyrimidine
2-Chloro-5-bromopyrimidine
2-Chloro-5-iodopyrimidine
2-chloro-5-isobutylpyrimidine
This compound
2-chloro-5-propylpyrimidine
2-chloropyrimidine (B141910)
2-hydroxy-5-substituted pyrimidines
2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline
2-thiouracil-5-sulfonamide
4-(5-iodopyrimidin-2-yl)morpholine
5-bromo-2,4-dichloropyrimidine (B17362)
5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naph thalen-1-yl) pyrimidine-2,4-diamine
5-iodopyrimidine-2-amine
5-nitrourea pyrimidine
6-hydroxy-2-isopropyl-4-methylpyrimidine
ceritinib (B560025)
Flucytosine

Future Research Directions in 2 Chloro 5 Isopropoxy Pyrimidine Chemistry

Development of Novel and Efficient Synthetic Methodologies

Currently, specific, high-yield synthetic routes exclusively for 2-Chloro-5-isopropoxy-pyrimidine are not extensively documented in publicly available scientific literature. General methods for the synthesis of analogous 2-chloropyrimidines often involve multi-step processes. For instance, the synthesis of related compounds like 2-chloro-5-aminopyrimidine and 2-chloro-5-methylthiopyrimidine has been reported through various patents, often starting from precursors like 5-substituted uracils or pyrimidines that undergo chlorination, commonly with reagents like phosphorus oxychloride.

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is predicted to be centered around the nucleophilic aromatic substitution (SNAr) at the C2-position, a characteristic reaction of 2-halopyrimidines. The electron-donating nature of the 5-isopropoxy group is expected to modulate the electrophilicity of the pyrimidine (B1678525) ring, thereby influencing the rate and scope of these reactions.

Systematic studies are needed to explore the full range of its reactivity. This includes investigating its reactions with a diverse array of nucleophiles, such as amines, thiols, and alcohols, to build a library of novel 5-isopropoxypyrimidine derivatives. Furthermore, exploring its participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, could unlock pathways to a wide range of C-C, C-N, and C-O bond formations, significantly expanding the chemical space accessible from this starting material. Understanding these transformation pathways is fundamental to leveraging this compound as a versatile building block in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis

The application of flow chemistry and automated synthesis for the production of this compound remains an unexplored area. Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and potential for scalability.

Future research should aim to translate a developed efficient synthesis of this compound into a continuous flow process. This would involve optimizing reaction parameters such as temperature, pressure, and residence time in a microreactor setup. The integration of in-line purification and analysis could lead to a fully automated system for the on-demand production of this compound. Such advancements would not only accelerate its synthesis but also facilitate the rapid generation of derivative libraries for screening purposes.

Design of Next-Generation Pyrimidine-Based Scaffolds

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous approved drugs. The unique substitution pattern of this compound offers a valuable starting point for the design of novel, potentially bioactive molecules.

Future design efforts could focus on utilizing the reactivity of the 2-chloro group to introduce a variety of pharmacophoric motifs. By strategically coupling different fragments to the 5-isopropoxypyrimidine core, medicinal chemists can generate libraries of novel compounds for screening against various biological targets. The isopropoxy group itself may play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The systematic exploration of this scaffold could lead to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.